ethyl 2-({[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[({[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a pyrazole ring, a benzothiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[({[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction involving hydrazine and a 1,3-dicarbonyl compound.
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized via a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Coupling Reactions: The pyrazole and benzothiophene rings are then coupled through a series of reactions involving carbonylation and amination.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yields. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The chlorine atom in the pyrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrazoles.
Scientific Research Applications
ETHYL 2-[({[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring is known to interact with enzyme active sites, while the benzothiophene ring can interact with hydrophobic pockets in proteins . These interactions can lead to inhibition or activation of biological pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[({[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE .
- ETHYL (3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOL-5-YL)CARBONYLAMINOACETATE .
Uniqueness
The unique combination of the pyrazole and benzothiophene rings, along with the specific functional groups, gives ETHYL 2-[({[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C17H19ClN4O3S2 |
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Molecular Weight |
426.9 g/mol |
IUPAC Name |
ethyl 2-[(4-chloro-2-methylpyrazole-3-carbonyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H19ClN4O3S2/c1-3-25-16(24)12-9-6-4-5-7-11(9)27-15(12)21-17(26)20-14(23)13-10(18)8-19-22(13)2/h8H,3-7H2,1-2H3,(H2,20,21,23,26) |
InChI Key |
JDTVSIYTETYFHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3=C(C=NN3C)Cl |
Origin of Product |
United States |
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